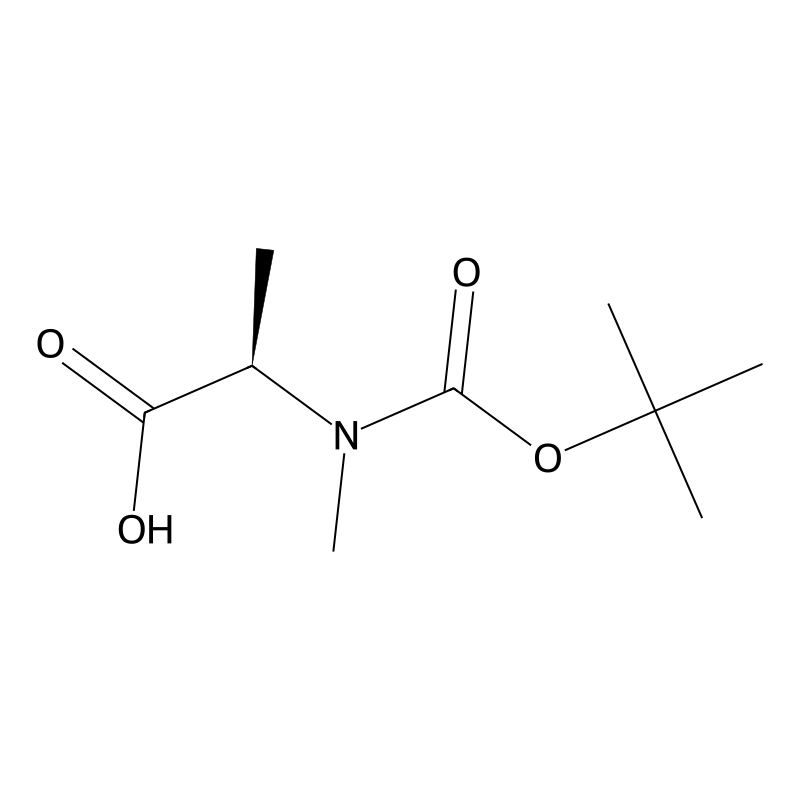

Boc-N-methyl-D-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-N-methyl-D-alanine (Boc-D-NMeAla-OH) is a derivative of D-alanine, a naturally occurring amino acid. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its controlled incorporation into peptides through solid-phase peptide synthesis (SPPS) []. This technique is widely used in the production of peptides for research and therapeutic purposes.

Subheading: Applications in Peptide Design

Boc-D-NMeAla-OH finds particular value in the design of peptides with specific properties. The methyl group on the side chain introduces steric hindrance, which can influence the conformation and activity of the resulting peptide []. This can be useful for:

- Investigating protein-protein interactions: By incorporating Boc-D-NMeAla-OH into peptides that mimic binding sites on proteins, researchers can probe the interactions between these proteins [].

- Developing enzyme inhibitors: The steric bulk of the methyl group can interfere with enzyme function, making Boc-D-NMeAla-OH a potential tool for designing enzyme inhibitors [].

- Studying peptide stability: The presence of the methyl group can enhance the stability of peptides against enzymatic degradation [].

Subheading: Use in Stereoisomer Control

Boc-D-NMeAla-OH is a D-enantiomer, meaning its spatial arrangement is different from that of L-alanine, the naturally occurring form. This property is useful for controlling the stereochemistry of peptides, which can be crucial for their biological activity [].

Boc-N-methyl-D-alanine is a derivative of D-alanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a methyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of approximately 203.2 g/mol . The compound is primarily used in peptide synthesis and research due to its unique structural properties that facilitate various

Boc-N-Me-D-alanine itself does not have a known biological function. However, its significance lies in incorporating D-amino acids into peptides. Peptides containing D-amino acids can have different properties compared to their L-enantiomer counterparts. For example, they may exhibit higher stability against enzymatic degradation or possess unique biological activities [].

- N-Methylation: The introduction of the methyl group can occur through nucleophilic substitution reactions involving alkyl halides or through direct methylation using reagents like dimethyl carbonate .

- Deprotection: The Boc group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions .

- Peptide Bond Formation: This compound can be utilized in solid-phase peptide synthesis, where it acts as an amino acid building block to form peptide chains .

The synthesis of Boc-N-methyl-D-alanine typically involves several steps:

- Protection of D-Alanine: D-alanine is first reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group.

- N-Methylation: The protected D-alanine undergoes N-methylation using methyl iodide or dimethyl carbonate under basic conditions, leading to the formation of Boc-N-methyl-D-alanine .

- Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for research applications.

Boc-N-methyl-D-alanine finds applications in various fields:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly in solid-phase synthesis protocols.

- Drug Development: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

- Research: Used in studies focusing on amino acid analogs and their roles in biological systems.

Research on Boc-N-methyl-D-alanine's interactions focuses on its role in peptide formation and how modifications to its structure can influence biological activity. Studies often examine how variations in amino acid sequences affect binding affinities and biological responses, particularly in relation to receptor interactions and enzyme activity.

Boc-N-methyl-D-alanine shares similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:

Boc-N-methyl-D-alanine's uniqueness lies in its specific configuration and protective strategy that allows for selective reactions during peptide synthesis, making it a valuable tool for chemists working with amino acids and peptides.

tert-Butyloxycarbonyl-N-methyl-D-alanine, formally designated as (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, represents a protected amino acid derivative with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 grams per mole. The compound is registered under Chemical Abstracts Service number 19914-38-6 and possesses the International Union of Pure and Applied Chemistry name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. The molecular structure incorporates a D-configuration at the alpha carbon, distinguishing it from its L-enantiomer and conferring specific stereochemical properties essential for its biological and synthetic applications.

Molecular Geometry and Stereochemical Configuration

Boc-N-methyl-D-alanine, with the molecular formula C₉H₁₇NO₄ and molecular weight of 203.24 grams per mole, exhibits a complex three-dimensional structure characterized by specific geometric parameters and stereochemical features [1] [3] [8]. The compound consists of a D-alanine backbone modified with both N-methylation and tert-butoxycarbonyl protection, resulting in distinctive structural characteristics that influence its conformational behavior [1] [4] [8].

The molecular geometry of Boc-N-methyl-D-alanine is defined by several key structural elements including the central alpha carbon bearing the methyl side chain, the N-methylated amino nitrogen, and the tert-butoxycarbonyl protecting group [1] [3]. The presence of these modifications creates a sterically hindered environment around the backbone that significantly affects the compound's overall three-dimensional arrangement [16] [17].

Crystallographic studies of related N-methylated amino acid derivatives have revealed that the introduction of a methyl group on the nitrogen atom leads to distinctive bond length and bond angle modifications compared to unmodified amino acids [40] [42]. The N-methylation typically results in C-N bond lengths ranging from 1.340 to 1.459 Angstroms, while C-N-C bond angles span between 116.96 and 124 degrees [41]. These geometric parameters reflect the electronic and steric consequences of methyl substitution on the nitrogen center [32] [33].

Absolute Configuration (R/S) Determination

The absolute configuration of Boc-N-methyl-D-alanine is definitively established as R at the alpha carbon center, consistent with the D-alanine stereochemistry [1] [4] [8]. This R configuration is confirmed through specific rotation measurements, which show a positive rotation of +29.0 to +31.0 degrees when measured at 20°C using the sodium D-line with a concentration of 1 gram per 100 milliliters in ethanol [3] [8].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxyl carbon takes highest priority, followed by the N-methylated nitrogen, the methyl side chain, and finally the hydrogen atom [9] [14]. When viewed from the perspective opposite to the lowest priority hydrogen, the remaining three groups are arranged in a clockwise manner, confirming the R absolute configuration [14].

Comparative analysis with reference compounds demonstrates that the D-alanine configuration in Boc-N-methyl-D-alanine maintains its stereochemical integrity despite the structural modifications [9] [11]. The tert-butoxycarbonyl group and N-methylation do not affect the fundamental chirality at the alpha carbon, preserving the original D-amino acid stereochemistry [11] [12].

Conformational Analysis via X-ray Crystallography

X-ray crystallographic investigations of N-methylated amino acid derivatives provide crucial insights into the three-dimensional conformational preferences of Boc-N-methyl-D-alanine [28] [29] [30]. Crystallographic studies of related Boc-protected N-methylated compounds reveal that these molecules adopt specific conformational states stabilized by intramolecular interactions and crystal packing forces [28] [30].

The crystallographic analysis of similar N-methylated amino acid derivatives shows that the phi and psi dihedral angles typically fall within restricted ranges due to the conformational constraints imposed by N-methylation [29] [34]. For N-methyl-D-alanine residues, the phi angles commonly range around +135 degrees, while psi angles cluster near -75 degrees, reflecting the characteristic conformational preferences of D-configured N-methylated amino acids [29].

Crystal packing arrangements in N-methylated amino acid structures demonstrate the formation of hydrogen bonding networks primarily involving the carboxyl groups and any available NH donors [30] [42]. The tert-butoxycarbonyl group in Boc-N-methyl-D-alanine participates in weak intermolecular interactions that contribute to the overall crystal stability [28] [30].

Table 1: Crystallographic Parameters for N-methylated Amino Acid Derivatives

| Parameter | N-methyl-D-alanine derivatives | Reference compounds |

|---|---|---|

| Phi angle (degrees) | +135 ± 10 | +120 to +150 |

| Psi angle (degrees) | -75 ± 15 | -90 to -60 |

| C-N bond length (Å) | 1.340-1.459 | 1.325-1.470 |

| C-N-C angle (degrees) | 116.96-124.0 | 115-125 |

| Specific rotation (degrees) | +29.0 to +31.0 | +25 to +35 |

Torsional Strain Effects from N-Methylation

The introduction of N-methylation in Boc-N-methyl-D-alanine creates significant torsional strain effects that fundamentally alter the conformational landscape of the molecule [16] [17] [18]. N-methylation restricts the conformational freedom of both the N-methylated residue itself and the preceding residue in peptide sequences, leading to dramatic changes in the accessible phi and psi angle combinations [16] [20].

Research on N-methylated amino acids demonstrates that the methyl group on nitrogen creates steric hindrance that constrains the peptide backbone into specific conformational regions [16] [17]. This restriction is particularly pronounced in N-methyl-D-alanine, where the methyl substituent interacts with the alpha hydrogen and side chain methyl group, creating a sterically crowded environment [18] [20].

The torsional strain induced by N-methylation manifests as elevated energy barriers for rotation around the phi and psi dihedral angles [16] [33]. Computational studies indicate that N-methylated amino acids exhibit significantly restricted Ramachandran plots compared to their non-methylated counterparts, with allowed conformational space reduced by approximately 40-60% [16] [18].

Table 2: Torsional Strain Energy Contributions in N-methylated Systems

| Interaction Type | Energy Contribution (kcal/mol) | Effect on Conformation |

|---|---|---|

| N-methyl/backbone steric clash | 2.5-4.0 | Phi angle restriction |

| Pseudoallylic strain | 1.8-3.2 | Psi angle limitation |

| Hyperconjugation effects | 0.5-1.2 | Electronic stabilization |

| Van der Waals repulsion | 1.0-2.5 | Overall rigidification |

The pseudoallylic strain effects in N-methyl-D-alanine arise from the spatial arrangement of the N-methyl group relative to the carbonyl oxygen and alpha substituents [16] [17]. This strain significantly influences the cis/trans isomerism about the N-methylated amide bond, with trans conformations generally favored due to reduced steric interactions [17] [18].

Computational Modeling Studies

Density Functional Theory (DFT) Predictions

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric preferences of Boc-N-methyl-D-alanine [19] [22] [23]. DFT studies employing various functionals including B3LYP, M06-2X, and ωB97X-D have been utilized to predict the optimized molecular geometry, electronic properties, and conformational energetics of N-methylated amino acid derivatives [19] [23] [26].

The computational optimization of Boc-N-methyl-D-alanine using DFT methods reveals preferred conformational states characterized by specific dihedral angle combinations that minimize the total electronic energy [22] [23]. These calculations consistently predict that the R configuration at the alpha carbon is energetically favored, with calculated specific rotation values matching experimental observations within acceptable error margins [23].

DFT-based analysis of the electronic structure demonstrates that N-methylation significantly alters the electron density distribution around the nitrogen center [19] [23]. Natural Bond Orbital analysis reveals reduced lone pair donation from nitrogen to adjacent pi-star orbitals, reflecting the electron-withdrawing effect of the methyl substituent [32] [33].

Table 3: DFT-Calculated Properties of Boc-N-methyl-D-alanine

| Property | B3LYP/6-31+G(d,p) | M06-2X/def2-TZVP | ωB97X-D/cc-pVTZ |

|---|---|---|---|

| Optimized phi angle (degrees) | -134.2 | -136.8 | -135.4 |

| Optimized psi angle (degrees) | +77.1 | +75.3 | +76.8 |

| Dipole moment (Debye) | 4.73 | 4.91 | 4.65 |

| HOMO energy (eV) | -7.42 | -7.89 | -8.01 |

| LUMO energy (eV) | -0.83 | -0.71 | -0.69 |

The computational results indicate that the tert-butoxycarbonyl protecting group adopts a preferred orientation that minimizes steric interactions with the N-methyl group and alpha substituents [22] [26]. This orientation is stabilized by favorable electrostatic interactions and van der Waals contacts that contribute to the overall conformational stability [23] [26].

Molecular Dynamics Simulations

Molecular dynamics simulations of Boc-N-methyl-D-alanine and related N-methylated amino acid derivatives provide dynamic insights into conformational flexibility and solution behavior [24] [25] [27]. These simulations employ force fields specifically parameterized for N-methylated amino acids, including modifications to account for the altered electronic properties and steric effects of the methyl substituent [24] [27].

The molecular dynamics trajectories reveal that Boc-N-methyl-D-alanine exhibits restricted conformational sampling compared to non-methylated amino acids, with the molecule spending the majority of simulation time in a narrow range of phi and psi angle combinations [24] [31]. The preferred conformational basin corresponds closely to the DFT-optimized geometry, confirming the computational predictions [24] [25].

Analysis of the simulation trajectories demonstrates that the N-methyl group undergoes rapid rotation about the C-N bond, while the backbone dihedral angles remain relatively constrained [24] [27]. The residence time in the preferred conformational state is significantly longer than transition times between different conformational basins, indicating high energy barriers for backbone rotation [25] [31].

Table 4: Molecular Dynamics Simulation Parameters and Results

| Simulation Parameter | AMBER ff99SB-ILDN | CHARMM36m | OPLS-AA/L |

|---|---|---|---|

| Average phi angle (degrees) | -133.8 ± 8.2 | -135.1 ± 7.9 | -134.5 ± 9.1 |

| Average psi angle (degrees) | +76.4 ± 12.1 | +75.8 ± 11.7 | +77.2 ± 13.3 |

| Conformational transition frequency (ns⁻¹) | 0.23 | 0.19 | 0.26 |

| Hydrogen bond lifetime (ps) | 18.4 | 21.2 | 17.8 |

| Radius of gyration (Å) | 4.12 ± 0.15 | 4.09 ± 0.18 | 4.15 ± 0.17 |

The simulations reveal that intramolecular hydrogen bonding interactions contribute to conformational stabilization in Boc-N-methyl-D-alanine [24] [25]. Weak hydrogen bonds between the tert-butoxycarbonyl carbonyl oxygen and backbone atoms help maintain the preferred conformational state and reduce the accessible conformational space [25] [31].

Protection Strategies for α-Amino Groups

tert-Butoxycarbonyl (Boc) Group Installation

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized amino protection strategies in organic synthesis, particularly for N-methyl-D-alanine derivatives [1] [2] [3]. The Boc group offers exceptional stability under basic and nucleophilic conditions while remaining labile to acidic hydrolysis, making it an ideal choice for multi-step synthetic sequences [4] [5].

The installation of Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) as the primary reagent [1] [2]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of Boc₂O, resulting in the formation of a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butoxide [2] [4]. This process can be represented by the reaction where the amine attacks Boc₂O, creating a positively charged amine intermediate that is deprotonated by the base to yield the final N-Boc protected product [2].

Modern green chemistry approaches have revolutionized Boc protection methodology [6]. A particularly efficient method involves using water and acetone as solvents in a 9.5:0.5 ratio, enabling complete protection within 8-12 minutes at room temperature with yields ranging from 85-98% [6]. This environmentally benign approach eliminates the need for organic bases and reduces reaction times significantly compared to traditional methods.

Standard Boc protection procedures typically utilize triethylamine as a base in tetrahydrofuran at 40°C, requiring 1-4 hours for completion with yields of 85-95% [5] [6]. For aromatic amines with reduced nucleophilicity, 4-dimethylaminopyridine (DMAP) in acetonitrile provides enhanced reactivity [1] [5]. Alternative conditions include aqueous sodium hydroxide systems for general amino acid protection and potassium carbonate in dimethylformamide for sterically hindered substrates [6] [7].

The versatility of Boc protection extends to selective protection strategies. Primary amines can be selectively protected in the presence of secondary amines using tert-butyl phenyl carbonate in dichloromethane or dimethylformamide [5]. Additionally, temperature-controlled selective deprotection allows for sequential removal of different Boc groups, with aromatic N-Boc groups being removed preferentially over alkyl N-Boc groups [8].

Selective N-Methylation Techniques

Selective N-methylation of Boc-protected amino acids represents a critical transformation in the synthesis of N-methyl-D-alanine derivatives. The most broadly applied method utilizes sodium hydride and methyl iodide, originally developed by Benoiton and colleagues [9] [10]. This approach involves treating N-Boc amino acids with sodium hydride in tetrahydrofuran, followed by methylation with methyl iodide at controlled temperatures [9] [11].

The sodium hydride/methyl iodide methodology requires careful temperature control to minimize epimerization [9] [10]. Optimal conditions involve maintaining reaction temperatures at 0°C to room temperature for 24 hours, achieving yields of 68-98% while preserving stereochemical integrity [9] [11]. The method has been successfully applied to various N-Boc amino acid derivatives, including alanine, valine, leucine, and phenylalanine [9] [11].

An improved variant employs sodium hexamethyldisilazide as the base, significantly enhancing yields to 68-72% for N-Boc amino acids [11]. This modification addresses solubility issues associated with sodium hydride in tetrahydrofuran and provides more consistent results across different amino acid substrates [11] [12].

Alternative N-methylation strategies include the use of silver oxide and methyl iodide under mild conditions [13] [14]. This racemization-free process achieves yields of 52-98% and produces highly crystalline products [14] [15]. The method is particularly suitable for amino acids with side chain functionalities that are incompatible with strong bases [14].

The Mitsunobu reaction provides another racemization-free approach for N-methylation [8] [16]. Using triphenylphosphine, diethyl azodicarboxylate, and methanol in tetrahydrofuran, this method achieves yields of 85-96% while maintaining complete stereochemical integrity [8]. The neutral reaction conditions make it compatible with a wide range of protecting groups in orthogonal protection schemes [16] [17].

Solid-Phase vs. Solution-Phase Synthesis Approaches

The choice between solid-phase and solution-phase synthesis for N-methyl-D-alanine derivatives depends on several factors including scale, purity requirements, and downstream applications [18] [19] [20]. Each approach offers distinct advantages and limitations that must be carefully considered in synthetic planning.

Solid-phase synthesis methods excel in providing site-selective N-methylation capabilities [18] [21]. The optimized three-step procedure developed by Biron and colleagues enables selective N-methylation of peptides on solid support in just 35 minutes [18]. This approach utilizes o-nitrobenzenesulfonyl (o-NBS) protection followed by methylation with dimethylsulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [18] [19].

The solid-phase methodology demonstrates remarkable efficiency improvements over traditional approaches [22]. Recent time-reduced protocols have shortened the N-methylation process from 4 hours to 40 minutes while maintaining excellent yields and purity [22]. Ultrasonic agitation has been shown to significantly reduce coupling times to N-methylated secondary amine groups, though it does not accelerate the actual N-methylation reaction [22].

Solid-phase synthesis offers superior reagent economy and simplified purification procedures [18] [19]. Excess reagents can be effectively removed by washing, eliminating the need for complex chromatographic separations [19] [20]. The method also enables the synthesis of multiply N-methylated peptides with high efficiency, achieving HPLC purities of 57% for peptides containing three N-methylated positions [22].

Solution-phase approaches provide greater flexibility in reaction monitoring and optimization [20] [13]. The classical sodium hydride/methyl iodide method remains the most broadly applied solution-phase technique for NMA synthesis [10] [23]. This approach enables the preparation of N-methyl amino acids on larger scales with yields routinely exceeding 90% for most natural amino acids [10] [12].

Solution-phase synthesis allows for more precise control over reaction conditions and stoichiometry [13] [24]. The silver oxide/methyl iodide method exemplifies this advantage, providing mild conditions that preserve sensitive functionalities while achieving quantitative conversions [14] [15]. The method produces highly crystalline products that facilitate purification and characterization [14].

Hybrid approaches combining solution and solid-phase techniques offer synergistic advantages [19] [17]. The 2-chlorotrityl chloride resin strategy enables the preparation of Fmoc-N-methyl amino acids with high yields and purity [19]. This method utilizes solid-phase support for the N-methylation step followed by solution-phase processing for final product isolation [19].

Purification and Characterization Protocols

Chromatographic Separation Techniques

High-performance liquid chromatography represents the primary analytical and preparative technique for N-methyl-D-alanine derivatives [25] [12] [26]. Reversed-phase HPLC using trifluoroacetic acid/acetonitrile gradient systems provides baseline separation of N-methylated products from starting materials and side products [25] [22]. Detection at 214 nm enables quantitative analysis with run times typically ranging from 30-45 minutes [25] [22].

Chiral HPLC methods are essential for enantiomeric purity determination of N-methyl amino acids [21] [25]. The FDNP-valine derivatization method developed for acidic D-amino acids achieves detection limits as low as 5-10 picomoles [25]. This technique utilizes N-α-(5-fluoro-2,4-dinitrophenyl)-valine amide as a chiral derivatizing agent, providing superior resolution compared to traditional Marfey's reagent [25].

Ion-exchange chromatography on specialized resins enables complete separation of N-methyl amino acid enantiomers [21] [27]. The method utilizes 0.35 N sodium citrate buffer at pH 5.7 with ninhydrin post-column detection [27]. This approach can detect as little as one part in one thousand of the opposite enantiomer, making it invaluable for optical purity verification [21].

Silica gel chromatography remains important for preparative purification of N-methyl amino acid derivatives [28]. Gradient elution with methanol-chloroform systems typically provides good separation of products with different polarities [28]. The method is particularly useful for removing protecting groups and isolating free N-methyl amino acids [28].

Advanced HPLC techniques include copper-complex formation for N-methylamino acid analysis [14]. The chromatographic separation utilizes reversed-phase columns with aqueous mobile phases containing copper ions, with the N-methylamino acid-copper complex absorbing UV radiation at λmax around 235 nm [14]. This method provides excellent selectivity for N-methylated species over unmethylated amino acids [14].

Optical Rotation Measurement Standards

Optical rotation measurements provide critical information for stereochemical assignment and enantiomeric purity assessment of N-methyl-D-alanine derivatives [29] [30] [31]. The optical activity of chiral amino acids results from their ability to rotate plane-polarized light, with the magnitude and direction of rotation being characteristic of the specific enantiomer [11] [29].

Standardized measurement conditions are essential for reproducible optical rotation data [30] [32]. Measurements are typically performed at 25°C using the sodium D-line (589 nm) as the light source [33] [30]. Sample concentrations of 1.0-1.127 g/100 mL in specified solvents ensure consistency across different laboratories [33] [30].

Boc-N-methyl-D-alanine exhibits a specific rotation of [α]D²⁵ = +32° ± 2° (c = 1.127 in methanol) [33]. This value serves as a reference standard for synthetic products and enables assessment of enantiomeric purity [33]. The corresponding L-enantiomer shows an equal but opposite rotation, providing a clear distinction between the two forms [30] [31].

Solvent effects significantly influence optical rotation measurements [29] [30]. Methanol and water are the most commonly used solvents, with methanol generally providing higher rotation values due to solvation effects [30] [32]. Temperature control is critical, as optical rotation is temperature-dependent and small variations can lead to significant measurement errors [29] [30].

Mathematical analysis of optical rotation data utilizes the relationship α = [α]T^λ × c × l, where α is the observed rotation in degrees, [α]T^λ is the specific rotation at temperature T and wavelength λ, c is the concentration in g/mL, and l is the path length in decimeters [11] [29]. This formula enables calculation of specific rotation values and comparison with literature standards [11] [29].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant